5-Oxo Atorvastatin

Description

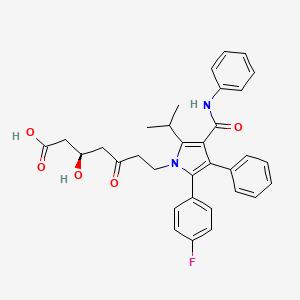

Structure

3D Structure

Properties

IUPAC Name |

(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWOZSQQGYAAGY-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-82-6 | |

| Record name | 5-Oxo Atorvastatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 5-Oxo Atorvastatin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and purification of 5-Oxo Atorvastatin. As a significant metabolite and degradation product of Atorvastatin, understanding its synthesis and purification is critical for comprehensive drug impurity profiling and the development of robust analytical standards.[1] This document elucidates the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Significance of this compound

Atorvastatin, a leading synthetic lipid-lowering agent, functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[2] During its metabolism and under certain storage conditions, Atorvastatin can undergo oxidation, leading to the formation of various degradation products.[3][4] Among these, this compound is a key impurity formed through the oxidation of the heptanoic acid side chain.[1] Its presence can impact the potency and safety profile of the final drug product, necessitating strict control and monitoring.[1] Therefore, the ability to synthesize and purify this compound is essential for its use as a reference standard in analytical method development and validation.

Chemical Synthesis of this compound

The synthesis of this compound is predicated on the controlled oxidation of Atorvastatin. The pyrrole ring and the dihydroxyheptanoic acid side chain are the primary sites susceptible to oxidation.[3] The presented methodology focuses on the selective oxidation of the 5-hydroxy group of the heptanoic acid side chain.

Causality of Experimental Choices in Synthesis

The choice of an oxidizing agent is critical for the selective conversion of the secondary alcohol on the side chain to a ketone without affecting other sensitive functional groups in the Atorvastatin molecule. A mild oxidizing agent is preferred to prevent over-oxidation or degradation of the pyrrole core. The reaction conditions, including temperature and solvent, are optimized to favor the formation of the desired 5-oxo derivative while minimizing the generation of other oxidative impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established principles of chemical oxidation of complex molecules like statins.[4][5]

Materials and Reagents:

-

Atorvastatin Calcium

-

Hydrogen Peroxide (30% solution)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Dissolution: Dissolve Atorvastatin Calcium (1 g) in a mixture of methanol (50 mL) and water (25 mL) in a round-bottom flask with stirring.

-

Oxidation: Slowly add hydrogen peroxide (30% solution, 5 mL) to the stirred solution at room temperature. The addition should be dropwise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is deemed complete, quench the excess hydrogen peroxide by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude product obtained from the synthesis will contain unreacted starting material, byproducts, and other impurities. Therefore, a robust purification strategy is essential to obtain high-purity this compound suitable for use as an analytical standard. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective technique for this purpose.[4][6]

Rationale for Purification Method Selection

Prep-HPLC offers high resolution and is well-suited for separating structurally similar compounds, which is often the case with drug impurities.[6] A reverse-phase column is chosen due to the moderate polarity of this compound. The mobile phase composition and gradient are optimized to achieve baseline separation of the target compound from its impurities.

Experimental Protocol: Purification by Preparative HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 x 21.2 mm, 10 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for pH adjustment)

-

Rotary evaporator

-

Lyophilizer (optional)

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Method Development (Analytical Scale): Before proceeding to the preparative scale, develop an analytical HPLC method to determine the optimal separation conditions. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with or without a small amount of formic acid).

-

Preparative HPLC Run:

-

Column: C18, 250 x 21.2 mm, 10 µm

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient might start from 30% B to 70% B over 30 minutes.

-

Flow Rate: 20 mL/min

-

Detection: UV at a wavelength where both Atorvastatin and this compound absorb (e.g., 248 nm).

-

Injection: Inject the prepared sample onto the column.

-

-

Fraction Collection: Collect fractions corresponding to the peak of this compound as it elutes from the column.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

-

Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Isolation: The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified this compound as a solid.

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Characterization

The identity and purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.

| Technique | Purpose | Expected Outcome |

| LC-MS | To confirm the molecular weight and structure. | The mass spectrum should show the expected molecular ion peak for this compound. |

| ¹H and ¹³C NMR | To elucidate the chemical structure. | The NMR spectra should be consistent with the proposed structure of this compound, showing characteristic shifts for the ketone and other functional groups. |

| HPLC | To determine the purity. | A single major peak should be observed, with purity typically >98%. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, grounded in established chemical principles, offer a reliable pathway for obtaining this critical impurity standard. By understanding the rationale behind each experimental step, researchers can adapt and optimize these methods to suit their specific laboratory conditions and requirements. The availability of high-purity this compound is indispensable for the accurate monitoring and control of impurities in Atorvastatin drug substance and finished products, ultimately contributing to the safety and efficacy of this widely used medication.

References

-

Kraucun, M., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. ResearchGate. [Link]

-

An, Y., et al. (n.d.). Crystal forms of atorvastatin. ResearchGate. [Link]

-

Case Study 3: Atorvastatin - Crystalline Form Change In Late Development. (n.d.). ssci-inc.com. [Link]

-

The persistence and crystallization behavior of atorvastatin calcium amorphous dispersions in polyvinylpyrrolidone. (n.d.). ResearchGate. [Link]

- US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents. (n.d.).

-

Ahmad, S., et al. (2008). Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

-

Process Intensification of Atorvastatin Calcium Crystallization for Target Polymorph Development via Continuous Combined Cooling and Antisolvent Crystallization Using an Oscillatory Baffled Crystallizer. (n.d.). PubMed Central. [Link]

- WO2007029216A1 - Preparation of an atorvastatin intermediate - Google Patents. (n.d.).

- CN104230779A - Atorvastatin calcium solvate stable crystal and preparation method thereof - Google Patents. (n.d.).

-

Klobčar, S., & Prosen, H. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Biomedical Chromatography, 29(12), 1901–1906. [Link]

-

Li, S.-F., et al. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. ResearchGate. [Link]

-

Atorvastatin Induces Bioenergetic Impairment and Oxidative Stress Through Reverse Electron Transport. (n.d.). PubMed Central. [Link]

- WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents. (n.d.).

-

Maklakova, S. Y., et al. (2022). Design and synthesis of atorvastatin derivatives with enhanced water solubility, hepatoselectivity and stability. RSC Medicinal Chemistry, 13(10), 1239–1248. [Link]

-

This compound Calcium Salt. (n.d.). Veeprho. [Link]

-

Atorvastatin activates heme oxygenase-1 at the stress response elements. (n.d.). PubMed Central. [Link]

-

Tuluce, Y., et al. (2011). Effect of atorvastatin therapy on oxidant-antioxidant status and atherosclerotic plaque formation. BMB Reports, 44(6), 394–399. [Link]

-

Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. (n.d.). innovareacademics.in. [Link]

-

VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS. (n.d.). ijpbs.net. [Link]

-

Khan, N., et al. (2012). A sensitive and rapid high-performance liquid chromatographic method with ultraviolet detection for the determination of atorvastatin in human plasma. Academic Journals. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]

- 5. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Oxo Atorvastatin

Prepared by a Senior Application Scientist

This guide provides a detailed exploration of the essential spectroscopic techniques used to identify and characterize 5-Oxo Atorvastatin, a significant metabolite and impurity of Atorvastatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive analysis based on established chemical principles and data from the parent compound with practical, field-proven methodologies. We will delve into the expected data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Significance of this compound

Atorvastatin is a leading synthetic lipid-lowering agent that inhibits HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis.[1] The metabolic fate of Atorvastatin is of primary importance in understanding its efficacy and safety profile.[2] this compound is formed through the oxidation of the 5-hydroxyl group on the heptanoic acid side chain. Its precise identification and quantification are critical for metabolic studies, impurity profiling, and ensuring the quality of the active pharmaceutical ingredient (API).[3] This guide outlines the orthogonal spectroscopic approaches required for its unambiguous structural elucidation.

Chemical Structure:

-

IUPAC Name: (3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid[4][5]

-

Molecular Formula: C₃₃H₃₃FN₂O₅[4]

-

Monoisotopic Mass: 572.2374 g/mol [4]

The key structural feature distinguishing this molecule from the parent drug is the ketone at the C5 position of the side chain, which profoundly influences its spectroscopic signature.

Mass Spectrometry (MS): Unveiling the Mass and Fragmentation

Mass spectrometry is the cornerstone for determining the molecular weight and obtaining structural information through fragmentation analysis. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to the presence of polar, ionizable groups.

Expected Mass Spectra

-

Parent Ion (Positive Mode, ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 573.24.

-

Parent Ion (Negative Mode, ESI-): In negative mode, the deprotonated molecule, [M-H]⁻, will be observed at an m/z of approximately 571.23. High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap instrument, would be used to confirm the elemental composition.[6]

Proposed Fragmentation Pathway

The fragmentation of this compound is predictable by analyzing the stable pyrrole core and the characteristic losses from the aliphatic side chain. The fragmentation pathway for the parent Atorvastatin ion is well-documented and serves as an excellent model for prediction.[7] The presence of the C5-ketone will direct specific cleavage patterns.

A proposed fragmentation pathway for the [M+H]⁺ ion is illustrated below. The primary fragmentations are expected to be the cleavage of the side chain adjacent to the ketone and hydroxyl groups, and the characteristic loss of the entire side chain to yield the stable pyrrole core.

Caption: Proposed ESI-MS/MS fragmentation for this compound.

Data Summary: Mass Spectrometry

| Ion | Mode | Expected m/z | Description |

| [M+H]⁺ | ESI+ | 573.24 | Protonated molecular ion |

| [M-H]⁻ | ESI- | 571.23 | Deprotonated molecular ion |

| Fragment | ESI+ | 441.19 | Represents the core pyrrole structure after cleavage of the side chain. |

| Fragment | ESI+ | 555.23 | Loss of water from the C3-hydroxyl group. |

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for the sensitive detection and identification of this compound in a complex matrix.

-

Sample Preparation: Dissolve the reference standard or sample extract in a methanol/water (50:50) solution to a final concentration of approximately 1 µg/mL.

-

Chromatographic Separation:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.[8]

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is ideal for separating Atorvastatin and its metabolites.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Detection:

-

System: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization: ESI, positive mode.

-

Scan Mode: Full scan (m/z 100-700) to find the parent ion, followed by a product ion scan of m/z 573.2 for fragmentation analysis.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

Predicted ¹H NMR Spectral Changes

The primary change occurs on the heptanoic acid side chain. The methine proton (CH-OH) at C5 in Atorvastatin will be absent. The adjacent methylene protons at C4 and C6 will be significantly affected.

-

C4-H₂: These protons, adjacent to the new ketone, will experience a downfield shift compared to their position in Atorvastatin and will appear as a triplet.

-

C6-H₂: These protons, also adjacent to the ketone, will also be shifted downfield and will appear as a triplet.

-

C3-H (methine): The proton on the carbon bearing the hydroxyl group will remain, appearing as a multiplet.

Predicted ¹³C NMR Spectral Changes

The carbon spectrum provides the most dramatic confirmation of the C5 oxidation.

-

C5 Carbon: In Atorvastatin, the C5-OH carbon appears around 65-70 ppm. Upon oxidation to a ketone, this signal will shift significantly downfield into the characteristic ketone region, expected at >200 ppm .

-

C4 and C6 Carbons: These methylene carbons will also experience a downfield shift due to the deshielding effect of the adjacent carbonyl group.

Data Summary: Predicted NMR Shifts (Side Chain)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Features |

| C3 | ~4.1 (m) | ~68 | Methine proton adjacent to hydroxyl. |

| C4 | ~2.8 (t) | ~45 | Methylene protons adjacent to ketone (downfield). |

| C5 | N/A | ~208 | Diagnostic ketone signal. |

| C6 | ~2.9 (t) | ~40 | Methylene protons adjacent to ketone (downfield). |

Note: Predictions are based on typical chemical shifts; actual values depend on solvent and other factors.

Experimental Protocol: NMR Analysis

Caption: General workflow for NMR structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. The ketone at C5 should be readily apparent.

-

2D NMR (COSY, HSQC): If necessary, run 2D experiments to confirm proton-proton couplings (COSY) and one-bond proton-carbon correlations (HSQC), which will definitively link the predicted proton and carbon signals of the side chain.

-

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The introduction of the ketone group in this compound creates a distinct signature in the carbonyl region of the spectrum.

Expected IR Absorption Bands

The IR spectrum will be complex, but the carbonyl (C=O) stretching region (1650-1800 cm⁻¹) is most informative.

-

Ketone C=O Stretch: A strong, sharp absorption band is expected around 1715 cm⁻¹ , which is characteristic of an aliphatic ketone.

-

Carboxylic Acid C=O Stretch: A strong band around 1700-1725 cm⁻¹ . This may overlap with the ketone stretch, causing a broadened absorption in that region.

-

Amide C=O Stretch (Amide I band): A strong absorption around 1650-1670 cm⁻¹ .

-

O-H Stretch: A broad band from the carboxylic acid and the C3-hydroxyl group, typically in the range of 3000-3500 cm⁻¹.

-

N-H Stretch: A moderate band from the amide group around 3300 cm⁻¹.

-

C-F Stretch: A strong band characteristic of the fluorophenyl group, expected around 1220 cm⁻¹.[9]

Data Summary: Key IR Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol, Acid) | 3500-3000 (broad) | Hydroxyl group vibrations. |

| N-H (Amide) | ~3300 | Amide N-H stretching. |

| C=O (Ketone) | ~1715 | Diagnostic band for the 5-oxo modification. |

| C=O (Acid) | ~1700 | Carboxylic acid carbonyl stretching. |

| C=O (Amide) | ~1660 | Amide I band. |

| C-F (Aromatic) | ~1220 | Stretch from the 4-fluorophenyl moiety. |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic peaks.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal techniques. For this compound, the combination of MS, NMR, and IR provides a self-validating system for structural confirmation:

-

MS confirms the correct molecular weight (572.2374 Da) and provides fragmentation data consistent with the proposed structure, including the key pyrrole core fragment.

-

¹³C NMR provides the unequivocal "smoking gun" evidence with a signal in the ketone region (~208 ppm), confirming the C5-oxo position.

-

¹H NMR confirms the absence of the C5-methine proton and shows the expected downfield shifts of the adjacent C4 and C6 protons.

-

IR spectroscopy corroborates the NMR data by showing a distinct absorption band for the aliphatic ketone (~1715 cm⁻¹) in addition to the expected amide and carboxylic acid carbonyl bands.

Together, these techniques leave no ambiguity as to the identity and structure of this compound, providing the robust characterization required for pharmaceutical research and development.

References

- Dr. Oracle. (2025, August 18). How is atorvastatin (Lipitor) metabolized in the liver?

- Benchchem. Application Notes and Protocols for Atorvastatin Metabolism Assay.

- Gutta, M., et al. (2024). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. RASĀYAN J. Chem., 17(4), 1573-1578.

- Kim, S. B., et al. (2021). Production of a Human Metabolite of Atorvastatin by Bacterial CYP102A1 Peroxygenase. International Journal of Molecular Sciences, 22(2), 594.

- Kouvelas, D., et al. (2023). Plasma concentration of atorvastatin metabolites correlates with low‐density lipoprotein cholesterol reduction in patients with coronary heart disease. Clinical and Translational Science.

- Khan, M., et al. (2019). UPLC, HR-MS, and in-silico tools for simultaneous separation, characterization, and in-silico toxicity prediction of degradation products of atorvastatin and olmesartan in. Acta Chromatographica, 31(1).

- Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085–2091.

- ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.

- Li, J., et al. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates.

- ResearchGate. Structures of atorvastatin and its metabolites and the metabolic pathways of atorvastatin.

- ResearchGate. HPLC-ESI-MS n analyses of the atorvastatin bulk drug (A) and pharmaceutical dosage forms.

- LGC Standards. This compound.

- Li, J., et al. (2024). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 31(37), 6063-6083.

- Li, J., et al. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. PubMed.

- Shah, R. P., et al. (2008). Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products. Rapid Communications in Mass Spectrometry, 22(5), 613-22.

- Veeprho. This compound Calcium Salt.

- Briti Scientific. This compound.

- Shimadzu. (2022). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Application News, No. 01-00261-EN.

- Shandilya, K., et al. (2018). Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion. Open Access Library Journal, 5, 1-14.

- Madrigal Redondo, G., et al. Identification of Solid Phase State of Hemi-Dihydrate atorvastatin in Pharmaceutical Raw Materials. SAS Publishers.

- Opulent Pharma. Atorvastatin 5-Oxo Impurity.

- Hamache, T., et al. (2023). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. Clinical Trials and Case Studies, 3(1).

Sources

- 1. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TRC-O847155-10MG | LGC Standards [lgcstandards.com]

- 5. veeprho.com [veeprho.com]

- 6. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]

- 8. mdpi.com [mdpi.com]

- 9. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]

mechanism of 5-Oxo Atorvastatin formation from Atorvastatin

An In-Depth Technical Guide to the Formation of 5-Oxo Atorvastatin

Abstract

Atorvastatin, a leading HMG-CoA reductase inhibitor, undergoes complex metabolic and chemical transformations both in vivo and ex vivo. While its primary metabolic pathways involving cytochrome P450-mediated hydroxylation and lactonization are well-documented, the formation of impurities and degradation products is of critical importance for drug safety and efficacy. This technical guide provides a detailed examination of the mechanism behind the formation of this compound, an oxidized byproduct. We will dissect the established metabolic fate of the parent drug, propose the mechanism for this compound generation, and provide robust experimental protocols for its study and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Atorvastatin's stability and metabolic profile.

Introduction to Atorvastatin and its Core Metabolism

Atorvastatin is a synthetic lipid-lowering agent that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Administered as an active hydroxy acid, its efficacy is influenced by extensive first-pass metabolism in the gut and liver, leading to a complex profile of active and inactive metabolites.[3][4] Understanding these pathways is fundamental to comprehending its pharmacokinetics and potential for drug-drug interactions.

The primary metabolic routes for Atorvastatin are:

-

Phase I Oxidation: Mediated predominantly by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5.[5][6] This process yields two major active metabolites: ortho-hydroxyatorvastatin (o-OH-atorvastatin) and para-hydroxyatorvastatin (p-OH-atorvastatin).[7][8] These hydroxylated metabolites are responsible for a significant portion of the drug's therapeutic effect.[6]

-

Acid-Lactone Interconversion: Atorvastatin exists in a pH-dependent equilibrium with its inactive lactone form.[9][10] This lactonization can occur spontaneously in acidic environments, such as the stomach, or be enzymatically mediated.[10] The lactone form is more lipophilic and serves as a substrate for CYP3A4, making this conversion a critical step in the drug's overall disposition.[11][12]

-

Phase II Glucuronidation: The parent acid and its hydroxylated metabolites can undergo conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A3.[3][13] Interestingly, the formation of an acyl glucuronide conjugate provides an alternative pathway for lactonization, as this intermediate can rearrange to form the lactone.[13][14]

The interplay of these pathways is complex. For instance, the lactone form demonstrates a significantly higher metabolic clearance by CYP3A4 compared to the parent acid, suggesting that lactonization is a critical gateway for Atorvastatin elimination.[11]

Table 1: Key Enzymes in Atorvastatin Metabolism

| Enzyme Family | Specific Isozyme(s) | Role | Resulting Product(s) |

| Cytochrome P450 | CYP3A4 (major), CYP3A5 (minor) | Phase I Oxidation (Hydroxylation) | ortho-hydroxyatorvastatin, para-hydroxyatorvastatin (active metabolites) |

| UDP-Glucuronosyltransferase | UGT1A1, UGT1A3 | Phase II Glucuronidation / Lactonization | Atorvastatin acyl-glucuronide, Atorvastatin Lactone |

| Carboxylesterases | CES1 (for prodrugs) | Hydrolysis (e.g., of ethyl ester prodrug) | Atorvastatin acid |

The Mechanism of this compound Formation

Unlike the primary metabolites, this compound is characterized as a chemically oxidized degradation and synthetic byproduct.[15] Its formation involves the oxidation of the secondary alcohol at the C-5 position of the dihydroxyheptanoic acid side chain into a ketone. This impurity is not a product of the primary CYP3A4-mediated metabolism but rather arises from chemical instability.

Proposed Mechanism:

The formation of this compound is primarily attributed to oxidative stress or elevated temperature conditions .[15] This suggests a non-enzymatic pathway, likely involving reactive oxygen species (ROS) or other oxidizing agents present during manufacturing, storage, or potentially in vivo under conditions of high oxidative stress. The secondary alcohol on the heptanoic acid chain is susceptible to oxidation, yielding the corresponding ketone.

This transformation is significant from a pharmaceutical quality perspective. As a degradation product, this compound must be monitored and controlled within strict limits defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[15] Its presence can impact the drug product's potency and safety profile.

Visualizing the Metabolic and Degradation Pathways

Experimental Protocols for Studying Atorvastatin Metabolism

To investigate the formation of Atorvastatin metabolites and degradation products, a robust in vitro experimental system is essential. Human Liver Microsomes (HLMs) serve as a reliable model as they contain a rich complement of CYP and UGT enzymes.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of Atorvastatin and identify its metabolites.[6]

Materials:

-

Atorvastatin

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Incubator/water bath at 37°C

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM protein (typically 0.5-1.0 mg/mL final concentration), and the NADPH regenerating system.

-

Pre-incubation: Equilibrate the mixture at 37°C for 5-10 minutes to ensure all components are at the reaction temperature.

-

Initiate Reaction: Add Atorvastatin (final concentration typically 1-10 µM) to the mixture to start the reaction. Vortex gently.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Terminate Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard (typically 2-3 volumes of ACN). This stops the enzymatic reaction and precipitates the microsomal proteins.

-

Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

// Nodes Start [label="Prepare Incubation Mix\n(HLMs, Buffer, NADPH System)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PreIncubate [label="Pre-incubate\nat 37°C"]; Initiate [label="Add Atorvastatin\n(Start Reaction)"]; Incubate [label="Incubate at 37°C\n(Time Course)"]; Quench [label="Terminate Reaction\n(Ice-Cold ACN + IS)"]; Centrifuge [label="Centrifuge to\nPellet Protein"]; Analyze [label="Analyze Supernatant\nby LC-MS/MS", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PreIncubate; PreIncubate -> Initiate; Initiate -> Incubate; Incubate -> Quench [label=" At t=0, 5, 15... min"]; Quench -> Centrifuge; Centrifuge -> Analyze; } .dot Caption: Workflow for in vitro Atorvastatin metabolism assay.

Analytical Quantification via UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Atorvastatin and its metabolites.[16][17][18]

Table 2: Example UPLC-MS/MS Parameters for Analysis

| Parameter | Setting | Rationale |

| Column | C18 reversed-phase (e.g., Acquity UPLC HSS T3, 1.8 µm) | Provides excellent separation for lipophilic compounds like statins. |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) | Formic acid aids in protonation for positive ion mode detection. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for UPLC column dimensions to ensure sharp peaks. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Atorvastatin and its metabolites readily form positive ions. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | Atorvastatin: m/z 559.4 → 440.1 this compound: m/z 557.3 → 448.3 o/p-OH-Atorvastatin: m/z 575.4 → 440.5 | Specific mass transitions ensure unambiguous identification and quantification of each analyte.[16] |

Conclusion and Future Directions

The formation of this compound is a process of chemical degradation driven by oxidative conditions, distinct from the primary enzymatic metabolism of the drug. While CYP3A4-mediated hydroxylation and UGT-driven glucuronidation/lactonization define Atorvastatin's pharmacokinetic profile and active metabolite generation, the presence of this compound is a critical quality attribute that must be controlled during drug manufacturing and storage.

For drug development professionals, this necessitates a dual focus: characterizing the enzymatic pathways to predict pharmacokinetics and drug interactions, while simultaneously developing robust analytical methods and stability-indicating assays to monitor and minimize the formation of degradation products like this compound. Future research could explore the specific conditions that accelerate its formation and whether it has any unforeseen biological activity or toxicity, further ensuring the safety and efficacy of this vital medication.

References

-

Park, J. E., et al. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. Xenobiotica, 38(9), 1186-1198. [Link][5]

-

ResearchGate. (n.d.). Metabolic pathway of atorvastatin in human liver microsomes. [Link][7]

-

Dr.Oracle. (2025). How is atorvastatin (Lipitor) metabolized in the liver?[Link][19]

-

Park, J. E., et al. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. ResearchGate. [Link][8]

-

Song, F., et al. (2013). Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS. Analytical Methods, 5(19), 5195-5201. [Link][16]

-

Hrovat, A., et al. (2013). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. RSC Advances, 3(42), 19483-19491. [Link][9]

-

Jacobsen, W., et al. (2000). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Drug Metabolism and Disposition, 28(11), 1369-1378. [Link][11]

-

Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160. [Link][3]

-

PubMed. (2008). Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin. [Link][5]

-

IJCPS. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Current Pharmaceutical Sciences, 11(4), 1-6. [Link][20]

-

Jemal, M., et al. (2003). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1023-1036. [Link][17]

-

ResearchGate. (n.d.). Lactonization Is the Critical First Step in the Disposition of the 3-Hydroxy-3-Methylglutaryl-Coa Reductase Inhibitor Atorvastatin. [Link][12]

-

International Journal of Pharmaceutical Sciences. (2024). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. [Link][18]

-

ResearchGate. (n.d.). Metabolic pathways of atorvastatin. Arrow thickness informs directly.... [Link]

-

IJPQA. (2024). Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. International Journal of Pharmaceutical Quality Assurance, 15(1), 1-10. [Link][21]

-

Al-Dosari, D. I., et al. (2023). Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review. PubMed Central. [Link][22]

-

Gertz, M., et al. (2019). Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion. CPT: Pharmacometrics & Systems Pharmacology, 8(12), 911-922. [Link][10]

-

Dr.Oracle. (2025). Are statins (HMG-CoA reductase inhibitors) metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme?[Link]

-

Prueksaritanont, T., et al. (2002). Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization. Drug Metabolism and Disposition, 30(5), 505-512. [Link][13]

-

Meyer, R. P., et al. (2012). Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor. British Journal of Pharmacology, 165(6), 1795-1806. [Link][14]

-

PharmGKB. (n.d.). Atorvastatin Pathway, Pharmacokinetics. [Link][23]

-

ResearchGate. (n.d.). Structures of atorvastatin and its metabolites and the metabolic.... [Link]

-

Veeprho. (n.d.). This compound | CAS 1391052-82-6. [Link]

-

Alfazari, A. S., et al. (2013). Bioenergetic study of murine hepatic tissue treated in vitro with atorvastatin. BMC Pharmacology and Toxicology, 14(1), 15. [Link][24]

-

New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. [Link][1]

- Google Patents. (n.d.).

-

Tarkiainen, E. K., et al. (2022). Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response. British Journal of Clinical Pharmacology, 88(3), 1269-1281. [Link][4]

-

ResearchGate. (n.d.). (PDF) The synthesis of atorvastatin intermediates. [Link]

-

Shan, H., et al. (2016). Nonenzymatic Mechanism of Statins in Modulating Cholesterol Particles Formation. The American Journal of Cardiology, 118(7), 1011-1015. [Link]

-

ResearchGate. (n.d.). (A) Chemical synthesis of Atorvastatin precursor; (B) Enzymatic.... [Link]

-

Wikipedia. (n.d.). Atorvastatin. [Link]

-

Patel, P. N., & Tadi, P. (2024). Atorvastatin. In StatPearls. StatPearls Publishing. [Link][2]

-

Pharmaffiliates. (n.d.). CAS No : 1391052-82-6 | Product Name : this compound. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atorvastatin population pharmacokinetics in a real‐life setting: Influence of genetic polymorphisms and association with clinical response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Physiologically‐Based Pharmacokinetic Modeling of Atorvastatin Incorporating Delayed Gastric Emptying and Acid‐to‐Lactone Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. veeprho.com [veeprho.com]

- 16. Simultaneous determination of atorvastatin and its metabolites in human plasma by UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. droracle.ai [droracle.ai]

- 20. jddtonline.info [jddtonline.info]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinPGx [clinpgx.org]

- 24. Bioenergetic study of murine hepatic tissue treated in vitro with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxo Atorvastatin: Synthesis, Characterization, and Regulatory Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1] As with any pharmaceutical agent, a comprehensive understanding of its impurity profile is paramount to ensuring its safety, efficacy, and quality. 5-Oxo Atorvastatin has been identified as a key impurity, emerging as both a synthetic byproduct and a degradation product formed under oxidative stress.[2] This technical guide provides a detailed exploration of this compound, covering its chemical identity, formation pathways, analytical characterization, and the regulatory framework governing its control in pharmaceutical preparations.

Part 1: Core Chemical and Physical Data

A foundational understanding of this compound begins with its fundamental chemical and physical properties. This data is crucial for its identification, synthesis, and analysis.

| Identifier | Value | Source(s) |

| CAS Number | 1391052-82-6 | [2][3][4][5][6][7] |

| Molecular Formula | C33H33FN2O5 | [2][3][4][5][7] |

| Molecular Weight | 556.62 g/mol | [2][3][4][5][7] |

| IUPAC Name | (γR)-2-(4-Fluorophenyl)-γ-hydroxy-5-(1-methylethyl)-δ-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid | [3][6] |

| Synonyms | (R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3-hydroxy-5-oxoheptanoic acid; (3R)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxy-5-oxo-heptanoic acid | [2][5][7][8] |

| Appearance | Pale Yellow Solid | [6] |

| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [6][8] |

Part 2: Formation and Synthesis

This compound is primarily recognized as an oxidative degradation product of Atorvastatin.[2] Its formation is a critical consideration during the manufacturing process and stability testing of the active pharmaceutical ingredient (API) and its formulated products.

Mechanism of Formation: Oxidative Degradation

The formation of this compound occurs under conditions of oxidative or elevated temperature stress.[2] While the precise, detailed mechanism is a subject for further research, it is understood to involve the oxidation of the heptanoic acid side chain of the Atorvastatin molecule. One documented pathway involves the reaction of Atorvastatin with hydrogen peroxide, leading to the formation of this and other degradation products.[6] The presence of a ketone at the 5-position of the heptanoic acid chain is the defining characteristic of this impurity.

Caption: Formation of this compound via Oxidative Stress.

Laboratory Synthesis

While this compound is primarily an impurity, its controlled synthesis in a laboratory setting is essential for obtaining a pure reference standard for analytical method development and validation. A general approach to its synthesis would involve the controlled oxidation of Atorvastatin or a protected intermediate. A plausible, though not explicitly detailed in the provided search results, synthetic route could involve the selective oxidation of the secondary alcohol at the 5-position of the heptanoic acid side chain of a suitably protected Atorvastatin derivative, followed by deprotection.

Part 3: Analytical Characterization and Protocols

The accurate detection and quantification of this compound are critical for quality control. Stability-indicating analytical methods are employed to separate and quantify this impurity from the parent drug and other related substances.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common technique for the analysis of Atorvastatin and its impurities.[9][10][11]

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C8 or C18 (e.g., Zorbax Bonus-RP) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, tetrahydrofuran) |

| Detection | UV or Diode Array Detector (DAD) at approximately 245 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

Experimental Protocol: Stability-Indicating HPLC Method Development

-

Standard Preparation: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., acetonitrile:water).

-

Sample Preparation: Dissolve the Atorvastatin drug substance or product in the diluent to a known concentration.

-

Forced Degradation: Subject the Atorvastatin sample to stress conditions (e.g., 3% hydrogen peroxide at 60°C for 24 hours) to generate degradation products, including this compound.

-

Chromatographic Separation: Inject the prepared standard and stressed samples into the HPLC system.

-

Method Optimization: Adjust the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution between Atorvastatin, this compound, and other potential impurities. The goal is to have a resolution factor (Rs) of >1.5 between all adjacent peaks.

-

Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful tools for the confirmation and structural elucidation of impurities.[2] The mass spectrometer provides molecular weight and fragmentation data, which are unique to the chemical structure of this compound.

Expected Mass Spectrometric Data:

-

[M+H]+: m/z 557.24

-

[M-H]-: m/z 555.23

Experimental Protocol: LC-MS/MS Confirmation

-

Sample Introduction: Introduce the eluent from the HPLC system directly into the mass spectrometer.

-

Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), in both positive and negative ion modes.

-

Full Scan Analysis: Acquire full scan mass spectra to determine the molecular weight of the eluting peaks.

-

Tandem Mass Spectrometry (MS/MS): Select the precursor ion corresponding to this compound (m/z 557.24 or 555.23) and subject it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

-

Structural Elucidation: Analyze the fragmentation pattern to confirm the identity of this compound. The fragmentation will differ from that of Atorvastatin due to the presence of the keto group.

Caption: Analytical Workflow for this compound.

Part 4: Regulatory Context and Significance

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is strictly regulated by international guidelines.

ICH Guidelines for Impurities

The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, that provide a framework for the control of impurities.[3][4][5] These guidelines define thresholds for reporting, identification, and qualification of impurities.

| Threshold | Definition | Typical Value (for doses ≤ 2 g/day ) |

| Reporting | The level at which an impurity must be reported in a regulatory submission. | ≥ 0.05% |

| Identification | The level at which the structure of an impurity must be determined. | ≥ 0.10% |

| Qualification | The level at which an impurity must be assessed for its biological safety. | ≥ 0.15% |

Given that Atorvastatin is administered in daily doses up to 80 mg, these percentage thresholds are of high importance.[12]

Significance in Drug Development

-

Safety: The presence of impurities, including this compound, can potentially impact the safety profile of the drug product. While specific toxicological data for this compound is not widely published, any impurity exceeding the qualification threshold requires a thorough safety assessment.

-

Efficacy: Degradation of the active ingredient to form impurities can lead to a reduction in the potency of the drug product over its shelf life.

-

Quality Control: Robust analytical methods and stringent specifications for impurities are essential components of a comprehensive quality control strategy. Monitoring and controlling the levels of this compound throughout the manufacturing process and during stability studies is a regulatory expectation.

Part 5: Biological Considerations

Metabolism of Atorvastatin

Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active ortho- and para-hydroxylated metabolites, as well as various beta-oxidation products.[9][10][13] These active metabolites contribute significantly to the overall HMG-CoA reductase inhibitory activity of the drug.[14]

This compound as a Potential Metabolite

While primarily characterized as a degradation product, there is some indication that this compound may also be a metabolite of Atorvastatin.[15] Further research is needed to elucidate its metabolic pathway and to determine its presence and potential biological activity in vivo. If it is a significant human metabolite, its safety is generally considered qualified at the levels observed in clinical studies.

Conclusion

This compound is a critical impurity of Atorvastatin that warrants careful consideration throughout the drug development lifecycle. Its formation through oxidative degradation necessitates robust control over manufacturing and storage conditions. The development and validation of sensitive and specific analytical methods are essential for its accurate monitoring to ensure that the final drug product meets the stringent quality and safety standards set by regulatory authorities. A thorough understanding of its chemical properties, formation pathways, and analytical behavior, as outlined in this guide, is indispensable for researchers, scientists, and drug development professionals working with Atorvastatin.

References

-

AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

-

International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

PubMed Central. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide. [Link]

-

National Institutes of Health. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. [Link]

-

Veeprho. This compound Calcium Salt. [Link]

- Google Patents.

-

ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

-

ResearchGate. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. [Link]

-

YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. [Link]

-

ResearchGate. Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. [Link]

-

ClinPGx. Atorvastatin Pathway, Pharmacokinetics. [Link]

-

YouTube. safety risks of impurities in preclinical & clinical compounds. [Link]

- Google Patents. US7671216B2 - Process for preparation of (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-[(4-hydroxy methyl phenyl amino) carbonyl]-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid hemi calcium salt.

-

Dr.Oracle. How is atorvastatin (Lipitor) metabolized in the liver?. [Link]

-

Veeprho. This compound | CAS 1391052-82-6. [Link]

-

Dr.Oracle. What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?. [Link]

-

Journal of Applied Pharmaceutical Science. Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. [Link]

-

precisionFDA. ATORVASTATIN. [Link]

-

Waters Corporation. Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]

-

Veeprho. Atorvastatin and it's Impurities: An Overview. [Link]

-

Waters Corporation. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. [Link]

-

SynZeal. Atorvastatin EP Impurity O | 887196-30-7. [Link]

-

PubMed. Determination of arsenic, cadmium, mercury, lead and nickel as elemental impurities in atorvastatin calcium by inductively coupled mass spectrometer. [Link]

-

ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]

-

New Drug Approvals. ATORVASTATIN SYNTHESIS. [Link]

- Google Patents. US20080287690A1 - Process For (3R, 5R)-7-[2-(4-Fluorophenyl)-5-Isopropyl-3-Phenyl-4.

-

ResearchGate. Metabolic pathway of atorvastatin in human liver microsomes.. [Link]

-

Rasayan Journal. POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]

-

SynThink Research Chemicals. Atorvastatin EP Impurities and Related Compounds. [Link]

- Google Patents. EP1948598B1 - Process for preparation of (3r, 5r)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-[(4-hydroxy methyl phenyl amino) carbonyl]-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid hemi calcium salt.

-

SynZeal. Atorvastatin Impurities. [Link]

-

Biomolecules & Therapeutics. An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]

-

ResearchGate. Scheme 6. Synthesis of (3R,5R)-7-(3-(phenylcarbamoyl). [Link]

-

Journal of Taibah University for Science. Development and validation of HPLC-UV based bioanalytical method for the quantification of atorvastatin in rat plasma. [Link]

-

MDPI. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Atorvastatin. [Link]

-

PubMed. A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. [Link]

-

ResearchGate. (PDF) The synthesis of atorvastatin intermediates. [Link]

-

precisionFDA. ATORVASTATIN. [Link]

-

eCampusOntario Pressbooks. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. jpionline.org [jpionline.org]

- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]

- 8. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. droracle.ai [droracle.ai]

- 11. Atorvastatin 5-Oxo Impurity - Opulent Pharma [opulentpharma.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Oxo Atorvastatin: A Critical Pharmaceutical Impurity

Foreword: The Imperative of Purity in Modern Pharmaceuticals

Atorvastatin, a cornerstone in the management of hypercholesterolemia, has profoundly impacted cardiovascular disease prevention worldwide.[1][2][3] Its efficacy as an HMG-CoA reductase inhibitor is undisputed.[3][][5][6] However, the therapeutic success of any active pharmaceutical ingredient (API) is inextricably linked to its purity. The presence of impurities, arising from synthesis, degradation, or storage, can introduce significant risks, potentially altering efficacy or inducing toxicity.[1] Regulatory bodies, therefore, mandate stringent control over these substances, making impurity profiling a critical aspect of drug development and manufacturing.[7][8]

This guide provides a detailed examination of a key Atorvastatin impurity: 5-Oxo Atorvastatin . We will explore its chemical nature, formation pathways, analytical detection, and the regulatory framework governing its control. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep, technical understanding of this specific impurity to ensure the safety and quality of Atorvastatin products.

Part 1: Chemical Identity and Genesis of this compound

Structural Characterization

This compound is a significant process-related impurity and degradation product of Atorvastatin.[9] It is structurally distinct from the parent molecule by the oxidation of the secondary alcohol on the heptanoic acid side chain to a ketone.

-

IUPAC Name: (3R)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid[10][11][12]

The introduction of the carbonyl group at the 5-position alters the molecule's polarity and conformational flexibility.

Caption: Chemical structure of this compound.

Formation Pathways: A Tale of Oxidation

This compound is primarily classified as an oxidative degradation product.[9] Its formation is a critical concern during both the manufacturing process and the shelf-life of the drug substance and product. The primary mechanism involves the oxidation of the C-5 hydroxyl group on the aliphatic side chain of Atorvastatin.

Key Formation Triggers:

-

Oxidative Stress: Exposure to oxidizing agents, atmospheric oxygen, or peroxide contaminants during synthesis or formulation can initiate the conversion.

-

Elevated Temperature: Thermal stress can accelerate oxidative degradation pathways, leading to an increased rate of this compound formation.[9]

-

Synthetic Byproduct: It can also arise as a byproduct during certain synthetic routes used to manufacture Atorvastatin, particularly if oxidation steps are not perfectly controlled.[9]

The conversion from Atorvastatin to its 5-Oxo derivative represents a critical degradation pathway that must be controlled to maintain the drug's purity and potency.[9]

Caption: Formation pathway of this compound from Atorvastatin via oxidation.

Part 2: Analytical Control and Methodologies

The effective control of this compound relies on robust, validated analytical methods capable of detecting, separating, and quantifying it at low levels within the API and finished drug product.

Core Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Atorvastatin and its impurities.[2][3][15][16]

-

Reversed-Phase HPLC (RP-HPLC) with UV Detection: This is the workhorse method in quality control laboratories.[2][15] A C18 column is typically used to separate Atorvastatin from its impurities based on polarity. UV detection, often at wavelengths around 247 nm, provides sensitive quantification.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for impurity identification and characterization.[1][2][3] It provides molecular weight information, which confirms the identity of impurities like this compound by its distinct mass-to-charge (m/z) ratio compared to the parent drug.[1][9]

Representative Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol is a representative example for the simultaneous determination of Atorvastatin and its impurities, including this compound. Such a method must be validated according to ICH Q2(R1) guidelines.

Objective: To separate and quantify this compound from Atorvastatin and other related substances in a drug product.

Step-by-Step Methodology:

-

Chromatographic System:

-

Instrument: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or UV Detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Column Temperature: 30 °C.[1]

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.05 M ammonium phosphate buffer, pH adjusted to 4.3 with dilute acetic acid.[17][18]

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient is employed to ensure separation of early-eluting polar impurities and the later-eluting Atorvastatin peak.

-

This is a representative gradient and requires optimization.

Time (min) % Mobile Phase A % Mobile Phase B 0 55 45 20 40 60 25 40 60 27 55 45 | 30 | 55 | 45 |

-

-

-

Sample and Standard Preparation:

-

Diluent: Acetonitrile and water (1:1 v/v).

-

Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 0.5 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Atorvastatin drug substance or powdered tablets in the diluent to achieve a final concentration of approximately 1 mg/mL of Atorvastatin.

-

-

Chromatographic Run:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 248 nm.[17]

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the amount of this compound as a percentage relative to the Atorvastatin peak area.

-

Data Presentation and System Suitability

Method validation ensures the analytical procedure is fit for its intended purpose. Key validation parameters are summarized below.

Table 1: Typical Validation Parameters for an Atorvastatin Impurity Method

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Specificity | Peak purity index > 0.995; Baseline resolution > 2.0 between impurity and API. | Ensures the method can distinguish the analyte from other components. |

| Linearity | Correlation coefficient (r²) ≥ 0.998. | Confirms a proportional response across a range of concentrations. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be accurately quantified. |

| Accuracy | Recovery of 80-120% for spiked samples. | Measures the closeness of test results to the true value. |

| Precision (RSD) | Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 10.0%. | Demonstrates the method's consistency and reproducibility. |

Note: The values presented are illustrative and based on typical requirements for impurity methods.

Caption: General workflow for the analysis of this compound impurity.

Part 3: Regulatory Framework and Toxicological Considerations

ICH Guidelines: The Global Standard

The International Council for Harmonisation (ICH) provides globally recognized guidelines for pharmaceutical quality. The control of impurities is primarily governed by:

-

ICH Q3A(R2): Impurities in New Drug Substances.

-

ICH Q3B(R2): Impurities in New Drug Products.

These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For a high-dosage drug like Atorvastatin (up to 80 mg/day), the qualification threshold for an impurity is typically 0.15% or 1.0 mg total daily intake, whichever is lower.[1] Any impurity exceeding this level requires toxicological data to qualify its safety.

Typical development practice for impurities like this compound includes qualification per ICH Q3A thresholds, validated quantitation methods, and setting specification limits based on toxicological risk assessment.[9]

Toxicological Profile

Specific public-domain toxicological data for this compound is limited. The Material Safety Data Sheet for a related compound, Atorvastatin 3-oxo methyl ester, notes that no data is available for acute toxicity, carcinogenicity, or mutagenicity.[19]

In the absence of specific data, the principle of qualification is paramount. The presence of the impurity must be controlled below the ICH qualification threshold. If its levels are expected to exceed this, a comprehensive toxicological assessment is required. This underscores the importance of manufacturing process controls designed to minimize its formation.[9]

Control Strategy

An effective control strategy for this compound is multi-faceted:

-

Process Optimization: Implementing Quality by Design (QbD) principles during process development helps identify and control parameters that influence the formation of oxidative impurities.[7] This includes controlling temperature, minimizing exposure to oxygen, and ensuring the purity of all raw materials and solvents.

-

Stability Studies: Rigorous forced degradation and long-term stability studies are essential to understand the rate of this compound formation under various stress conditions (light, heat, humidity, oxidation).

-

Setting Specifications: Based on stability data, manufacturing capability, and regulatory thresholds, a strict acceptance criterion (specification limit) for this compound is established for both the drug substance and the final drug product.

-

Reference Standards: The use of highly characterized reference standards for this compound is crucial for the accurate identification and quantification of the impurity in routine quality control testing.[8][13]

Conclusion

This compound is a critical quality attribute in the manufacturing of Atorvastatin. As a chemically oxidized degradation and synthetic byproduct, its control is essential for ensuring the safety, quality, and efficacy of the final drug product.[9] A comprehensive understanding of its formation pathways, coupled with the implementation of robust, validated stability-indicating analytical methods, forms the foundation of a successful control strategy. Adherence to global regulatory standards, particularly ICH guidelines, ensures that this impurity is kept within safe, qualified limits, thereby safeguarding patient health. The continuous monitoring and control of this compound is a testament to the rigorous scientific and quality standards that underpin the modern pharmaceutical industry.

References

-

This compound Calcium Salt. Veeprho. [Link]

-

This compound | CAS 1391052-82-6. Veeprho. [Link]

-

Atorvastatin and it's Impurities: An Overview. Veeprho. [Link]

-

Atorvastatin EP Impurity O | 887196-30-7. SynZeal. [Link]

-

Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Corporation. [Link]

-

Quality Control in the Synthesis of Atorvastatin Calcium. Pharmaceutical Networking. [Link]

-

Atorvastatin Calcium Tablets. USP-NF. [Link]

-

Atorvastatin Calcium Tablets. USP-NF. [Link]

-

MATERIAL SAFETY DATA SHEETS ATORVASTATIN 3-OXO METHYL ESTER. Cleanchem Laboratories. [Link]

-

Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. Preprints.org. [Link]

-

ATORVASTATIN SYNTHESIS. New Drug Approvals. [Link]

-

Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Molecules. [Link]

-

Draft Guidance on Atorvastatin Calcium. accessdata.fda.gov. [Link]

-

Atorvastatin-impurities. Pharmaffiliates. [Link]

-

POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION. Rasayan J. Chem. [Link]

-

PrMAR-ATORVASTATIN®. Marcan Pharmaceuticals Inc. [Link]

-

Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics. [Link]

-

Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]

-

Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Atorvastatin 5-Oxo Acid. HTS Biopharma. [Link]

-

CAS No : 1391052-82-6 | Product Name : this compound. Pharmaffiliates. [Link]

-

An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. [Link]

-

NDA 200153Orig1s000 Review. accessdata.fda.gov. [Link]

-

Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. [Link]

Sources

- 1. waters.com [waters.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. acgpubs.org [acgpubs.org]

- 7. veeprho.com [veeprho.com]

- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 9. veeprho.com [veeprho.com]

- 10. Atorvastatin 5-Oxo Impurity - Opulent Pharma [opulentpharma.com]

- 11. htsbiopharma.com [htsbiopharma.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

- 14. veeprho.com [veeprho.com]

- 15. jddtonline.info [jddtonline.info]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. uspnf.com [uspnf.com]

- 18. uspnf.com [uspnf.com]

- 19. cleanchemlab.com [cleanchemlab.com]

Methodological & Application

Application Note: Quantification of 5-Oxo Atorvastatin in Drug Substance

Introduction